molecular formula C10H8BrNO2 B1415576 3-Bromo-6-cyano-2-methylphenylacetic acid CAS No. 1807081-88-4

3-Bromo-6-cyano-2-methylphenylacetic acid

Cat. No.: B1415576
CAS No.: 1807081-88-4
M. Wt: 254.08 g/mol
InChI Key: MQVHJDCPZDPDFS-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-methylphenylacetic acid: is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . . It is an aromatic compound with a bromine, cyano, and methyl group attached to a phenylacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-cyano-2-methylphenylacetic acid typically involves the bromination of 2-methylphenylacetic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The cyano group can be introduced using a cyanation reaction with reagents like sodium cyanide or copper(I) cyanide under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-cyano-2-methylphenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Major Products:

    Substitution: Products like 3-amino-6-cyano-2-methylphenylacetic acid.

    Oxidation: Products like 3-bromo-6-cyano-2-carboxyphenylacetic acid.

    Reduction: Products like 3-bromo-6-amino-2-methylphenylacetic acid.

Scientific Research Applications

Chemistry: 3-Bromo-6-cyano-2-methylphenylacetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated and cyano-substituted aromatic compounds on biological systems. It may be used in the development of new biochemical assays or as a reference compound in analytical studies.

Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic uses. Compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. It may also be used in the development of new polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyano-2-methylphenylacetic acid depends on its specific application. In general, the bromine and cyano groups can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: The bromine and cyano groups can form covalent bonds with active site residues, leading to enzyme inhibition.

    Receptor Binding: The aromatic structure can interact with receptor sites, potentially modulating their activity.

    DNA Intercalation: The planar aromatic structure can intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

    3-Bromo-2-methylphenylacetic acid: Lacks the cyano group, which may result in different reactivity and biological activity.

    6-Cyano-2-methylphenylacetic acid: Lacks the bromine atom, which may affect its chemical properties and applications.

    3-Bromo-6-cyano-2-phenylacetic acid: Has a phenyl group instead of a methyl group, potentially altering its chemical behavior and interactions.

Uniqueness: 3-Bromo-6-cyano-2-methylphenylacetic acid is unique due to the presence of both bromine and cyano groups on the same aromatic ring

Properties

IUPAC Name

2-(3-bromo-6-cyano-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-8(4-10(13)14)7(5-12)2-3-9(6)11/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVHJDCPZDPDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CC(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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